molecular formula C24H33BrN2O3 B12533185 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol CAS No. 676369-28-1

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol

Cat. No.: B12533185
CAS No.: 676369-28-1
M. Wt: 477.4 g/mol
InChI Key: NZZHJESTHVDXCK-UHFFFAOYSA-N
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Description

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol is a complex organic compound characterized by its unique structure, which includes a bromohexyl group, a phenyl diazenyl group, and a phenoxyhexanol moiety

Preparation Methods

The synthesis of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the bromohexyl intermediate: This step involves the bromination of hexanol to produce 6-bromohexanol.

    Synthesis of the diazenyl intermediate: This involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the diazenyl compound.

    Coupling of intermediates: The final step involves the coupling of the bromohexyl intermediate with the diazenyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The bromohexyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diazenyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol include:

    6-{4-[(E)-{4-[(6-Methoxyhexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol: This compound has a methoxy group instead of a bromo group, leading to different reactivity and applications.

    6-{4-[(E)-{4-[(6-Fluorohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol: The presence of a fluoro group can enhance the compound’s stability and alter its biological activity.

    6-{4-[(E)-{4-[(6-Chlorohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol:

Properties

CAS No.

676369-28-1

Molecular Formula

C24H33BrN2O3

Molecular Weight

477.4 g/mol

IUPAC Name

6-[4-[[4-(6-bromohexoxy)phenyl]diazenyl]phenoxy]hexan-1-ol

InChI

InChI=1S/C24H33BrN2O3/c25-17-5-1-3-7-19-29-23-13-9-21(10-14-23)26-27-22-11-15-24(16-12-22)30-20-8-4-2-6-18-28/h9-16,28H,1-8,17-20H2

InChI Key

NZZHJESTHVDXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCCCBr)OCCCCCCO

Origin of Product

United States

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